N-[1-(furan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide
Description
N-[1-(furan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a triazoloquinoxaline moiety, and a benzenesulfonamide group
Properties
IUPAC Name |
N-[1-(furan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-14-9-11-15(12-10-14)30(27,28)25(2)20-21-24-23-19(18-8-5-13-29-18)26(21)17-7-4-3-6-16(17)22-20/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAMIMWJKVHMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N4C2=NN=C4C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(furan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide involves multiple steps, typically starting with the preparation of the triazoloquinoxaline core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The furan ring is then introduced via a substitution reaction, followed by the attachment of the benzenesulfonamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
N-[1-(furan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products
Scientific Research Applications
N-[1-(furan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential as an anticancer and antimicrobial agent. .
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
N-[1-(furan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Quinoxaline derivatives: These compounds are known for their diverse pharmacological activities and are used in the development of various therapeutic agents.
Furan derivatives: These compounds are widely used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activities
The uniqueness of this compound lies in its combination of these three moieties, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
